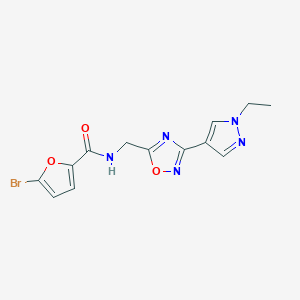

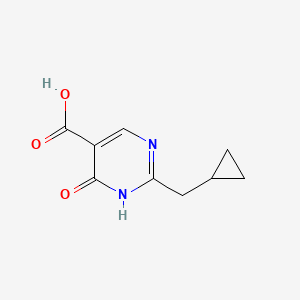

![molecular formula C12H14N4O2S B2567885 5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852167-85-2](/img/structure/B2567885.png)

5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One of the methods includes the reaction of a tetrahydropyrimidine derivative with N-arylidine . Another method involves the reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[4,5-d]pyrimidine with NH4OAc .Molecular Structure Analysis

The molecular structure of “5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various spectroscopic techniques . The IR spectrum shows new absorption bands for stretching vibrations of the ethylene bonds . The PMR and 13C NMR spectra exhibit singlets for the methine protons and for methine C7 .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . The reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[4,5-d]pyrimidine with NH4OAc is one of the reactions that have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” can be inferred from its molecular structure . It is a high melting colorless or colored compound that is stable during storage . It is soluble in EtOH, DMSO, and CHCl3 and slightly soluble in H2O and C6H6 .Applications De Recherche Scientifique

Antibacterial Properties

Research has highlighted the significant antibacterial properties of derivatives related to 5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. For instance, a study on 2,4-diamino-5-benzylpyrimidines showed high in vitro activity against anaerobic organisms such as Bacteroides species and Fusobacterium, comparable or superior to the control drug, metronidazole. These compounds demonstrated broad-spectrum antibacterial activity, although in vivo studies did not show advantages over trimethoprim in an abdominal sepsis model in rats (Roth et al., 1989).

Antimicrobial Activity

Another study focused on synthesizing new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids, showing variable antibacterial activities against strains like Pseudomonas aurginosa and Staphylococcus aureus. These compounds also displayed antifungal activities, with some demonstrating promising results against all tested bacterial strains and fungi (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Antioxidant and Anti-inflammatory Activity

A study synthesized novel 5-aryl-7-[(1E)-aryl substituted]-1H, 3H-pyrido[2, 3-d]pyrimidine-2, 4-dione derivatives, which were evaluated for in vitro antioxidant and anti-inflammatory activities. These compounds showed dose-dependent free radical scavenging activity and were effective in stabilizing RBC membranes, suggesting their potential as antioxidants and anti-inflammatory agents (Nadendla & Lakshmi, 2018).

Antiviral Properties

Another research effort synthesized 5-allyl-6-benzylpyrimidin-4(3H)-ones with different substituents at the C-2 position, evaluating their activities against HIV-1. Some compounds demonstrated moderate to good activities, with a particular analogue showing potent anti-HIV-1 activity, indicating the importance of substituents at the C-2 position for enhancing antiviral efficacy (Khalifa & Al-Omar, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Related compounds, such as pyrimido[4,5-d]pyrimidines, are known to exhibit varied biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds, such as pyrimido[4,5-d]pyrimidines, are known to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

Related compounds, such as pyrimido[4,5-d]pyrimidines, are known to exhibit varied biological activity, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1,3,7-trimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-5-6-19-10-8-9(13-7(2)14-10)15(3)12(18)16(4)11(8)17/h5H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOHQQAPWQENCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)SCC=C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2567802.png)

![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)

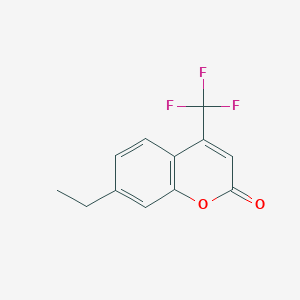

![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

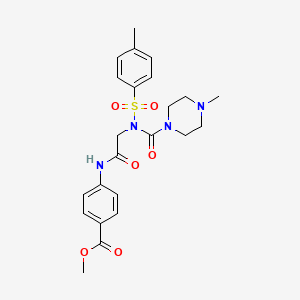

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)

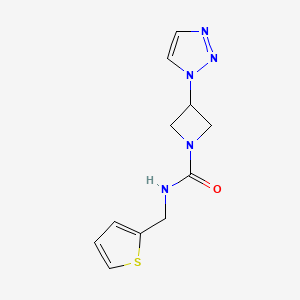

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)